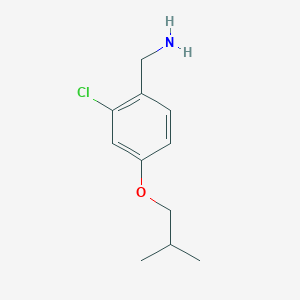![molecular formula C8H13F3N2O B1529385 1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one CAS No. 1341904-47-9](/img/structure/B1529385.png)
1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one
Overview
Description
1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one (also known as AMP-TFE) is an organic compound that has recently been gaining attention in the scientific community due to its potential applications in various areas of research. The compound is a derivative of the piperidine family of compounds and is composed of an aminomethyl group, a trifluoroethanone group, and a piperidine group. AMP-TFE has been used in a variety of laboratory experiments, including those involving organic synthesis, drug delivery, and biochemistry.
Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry due to their presence in numerous pharmaceuticals. The compound can serve as a precursor for synthesizing various piperidine derivatives, including substituted piperidines, spiropiperidines, and condensed piperidines . These derivatives have broad applications ranging from drug development to material science.
Pharmacological Applications
The piperidine moiety is a common feature in many drugs. As such, 1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one can be utilized in the discovery and biological evaluation of potential drugs. It’s particularly relevant in the design of compounds with central nervous system activity and as a scaffold for developing new pharmacological agents .
Biological Activity Studies
This compound can be used in the study of biological activities, such as enzyme inhibition or receptor binding. Its structure allows for modifications that can lead to the discovery of new biological activities, which is essential for the development of novel therapeutic agents .
Development of Diagnostic Agents
Due to its unique chemical structure, this compound can be functionalized to create diagnostic agents. For example, it could be used to develop new contrast agents for medical imaging techniques like MRI or PET scans, aiding in the diagnosis of various diseases .
Chemical Biology Research
In chemical biology, this compound can be a valuable tool for probing biological systems. It can be used to synthesize molecules that interact with specific proteins or nucleic acids, helping to elucidate their functions and interactions within the cell .
Organic Synthesis Methodology
The compound serves as an important intermediate in organic synthesis. It can be used in one-pot functionalization reactions, which are advantageous for constructing complex molecules more efficiently and with fewer steps .
Agricultural Chemistry
In the field of agricultural chemistry, derivatives of this compound could be explored for developing new pesticides or herbicides. Its structural flexibility allows for the creation of molecules that can target specific pests or weeds without harming crops .
Material Science
Lastly, this compound’s derivatives can be used in material science to create novel polymers or coatings with specific properties, such as increased durability or resistance to environmental factors .
properties
IUPAC Name |
1-[3-(aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O/c9-8(10,11)7(14)13-3-1-2-6(4-12)5-13/h6H,1-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNMRFVXOINQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amino}methyl)-5-chloro-N-methylpyridin-2-amine](/img/structure/B1529303.png)
![2-Chloro-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1529305.png)








![4-[(2-Bromo-4-fluorophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B1529323.png)
![Cyclopropyl[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B1529324.png)
